![molecular formula C18H11F2N5O3 B2658439 3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 932312-77-1](/img/structure/B2658439.png)

3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

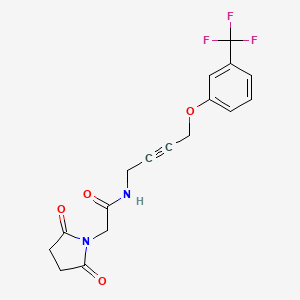

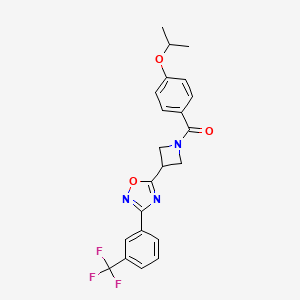

3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11F2N5O3 and its molecular weight is 383.315. The purity is usually 95%.

BenchChem offers high-quality 3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been found to exhibit corrosion inhibition properties. In a study by Ammal et al. (2018), derivatives of 1,3,4-oxadiazole demonstrated effective corrosion inhibition for mild steel in sulfuric acid. This was assessed using various methods including gravimetric, electrochemical, SEM, and computational studies. The inhibitors formed a protective layer on the mild steel surface, suggesting potential industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Pandya et al. (2019) synthesized compounds containing 1,3,4-oxadiazole and evaluated their antimicrobial activity. These compounds showed good to moderate activity against bacterial and fungal strains, with some exhibiting better activity than standard drugs like ciprofloxacin and clotrimazole. This study highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Catalysis in Aqueous Media

Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including those with 1,3,4-oxadiazole, were synthesized and used as ligands in palladium(II) complexes. Bumagin et al. (2018) demonstrated that these complexes were highly effective catalysts for C-C cross-coupling reactions under green chemistry conditions, indicating their utility in environmentally friendly synthetic processes (Bumagin, Kletskov, Petkevich, et al., 2018).

Nematocidal Activity

A study by Liu et al. (2022) involved the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds exhibited significant nematocidal activity, offering potential as lead compounds for nematicide development. This research opens pathways for new agricultural chemicals to control nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Agents Targeting MMP-9

Özdemir et al. (2017) synthesized new oxadiazole, thiadiazole, and triazole derivatives and evaluated their anticancer effects, particularly targeting matrix metalloproteinases (MMPs). These compounds showed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, similar to cisplatin, without causing toxicity to mouse embryonic fibroblast cell lines. This suggests their potential in cancer treatment (Özdemir, Sever, Altıntop, et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Jin et al. (2014) explored the use of iridium emitters with 1,3,4-oxadiazole derivatives as ancillary ligands in organic light-emitting diodes (OLEDs). These compounds demonstrated high photoluminescence quantum efficiency and low efficiency roll-off, making them beneficial for developing high-performance OLEDs (Jin, Wang, Xue, et al., 2014).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O3/c1-9-16(22-24-25(9)13-4-3-11(19)7-12(13)20)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDABWNDUPPIYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)

![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)

![6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658378.png)